molecular formula C39H69O8P B1242396 1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphate

1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphate

Cat. No. B1242396
M. Wt: 696.9 g/mol
InChI Key: SPYWWYSOADUXOQ-YABMZCMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)), also known as PA(16:0/20:4) or phosphatidic acid(16:0/20:4), belongs to the class of organic compounds known as 1, 2-diacylglycerol-3-phosphates. These are glycerol-3-phosphates in which the glycerol moiety is bonded to two aliphatic chains through ester linkages. Thus, PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a glycerophosphate lipid molecule. PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) participates in a number of enzymatic reactions. In particular, PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from lpa(16:0/0:0) and arachidonyl-CoA;  which is mediated by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) can be converted into CDP-DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)) through the action of the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from lpa(16:0/0:0) and arachidonyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) can be converted into CDP-DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)) through its interaction with the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from lpa(16:0/0:0) and arachidonyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Finally, Cytidine triphosphate and PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) can be converted into CDP-DG(16:0/20:4(5Z, 8Z, 11Z, 14Z));  which is mediated by the enzyme phosphatidate cytidylyltransferase 2. In humans, PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) is involved in cardiolipin biosynthesis CL(16:0/20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, cardiolipin biosynthesis CL(16:0/20:4(5Z, 8Z, 11Z, 14Z)/18:1(9Z)/18:1(9Z)) pathway, cardiolipin biosynthesis CL(16:0/20:4(5Z, 8Z, 11Z, 14Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, and cardiolipin biosynthesis CL(16:0/20:4(5Z, 8Z, 11Z, 14Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway. PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/20:2(11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/16:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/16:0) pathway, and de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/20:3(5Z, 8Z, 11Z)) pathway.
1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphate is a 1,2-diacyl-sn-glycerol 3-phosphate in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and 5Z,8Z,11Z,14Z-eicosatetraenoyl (arachidonoyl) respectively. It is a conjugate acid of a 1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphate(2-).

Scientific Research Applications

Physical Chemical Characteristics

  • Critical Micellar Concentration : The physical chemical characteristics, including critical micellar concentration of compounds similar to 1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphate, have been analyzed using techniques like NMR and surface tension. It's suggested that at typical biological study concentrations, these compounds are likely to be present as monomolecular species, affecting their biological activities (Kramp et al., 1984).

Metabolism in Brain Microsomes

  • Lysophospholipase D Pathway : Studies on rat brain microsomes showed that lysophospholipase D activity leads to hydrolysis of compounds similar to 1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphate, indicating a metabolic pathway not previously reported (Wykle & Schremmer, 1974).

Cannabinoid Receptor Binding

  • Cannabinoid Receptor Interaction : Conjugated triene anandamide, structurally related to 1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphate, was assessed for its ability to bind to cannabinoid receptors, highlighting its potential in pharmacological research (Wise et al., 1996).

Enzymatic Synthesis and Configuration

  • Enzymatic Synthesis Analysis : Research on the enzymatic synthesis of O-alkylglycerol, a related compound, provided insights into hydrogen exchange and configuration changes, contributing to the understanding of ether bond formation (Friedberg & Alkek, 1977).

Macrophage Cell Studies

  • Macrophage Cell Lipid Conversion : Studies in macrophage-like cells revealed insights into the stereoconfiguration of lipids related to 1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphate, contributing to our understanding of lipid biochemistry (Thornburg et al., 1991).

properties

Product Name

1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphate

Molecular Formula

C39H69O8P

Molecular Weight

696.9 g/mol

IUPAC Name

[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C39H69O8P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(41)47-37(36-46-48(42,43)44)35-45-38(40)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13,17-18,20,22,26,28,37H,3-10,12,14-16,19,21,23-25,27,29-36H2,1-2H3,(H2,42,43,44)/b13-11-,18-17-,22-20-,28-26-/t37-/m1/s1

InChI Key

SPYWWYSOADUXOQ-YABMZCMSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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